molecular formula C15H21NO3 B257337 2-Piperidin-1-ylethyl 4-methoxybenzoate CAS No. 62557-46-4

2-Piperidin-1-ylethyl 4-methoxybenzoate

Cat. No. B257337
CAS RN: 62557-46-4
M. Wt: 263.33 g/mol
InChI Key: WFEWGRLNNWMDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidin-1-ylethyl 4-methoxybenzoate, also known as PMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H21NO3.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylethyl 4-methoxybenzoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. It has also been reported to interact with voltage-gated ion channels, such as sodium and calcium channels, which play a critical role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-Piperidin-1-ylethyl 4-methoxybenzoate has been shown to have a range of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and suppressing seizures. It has also been reported to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Piperidin-1-ylethyl 4-methoxybenzoate is its versatility in various research fields. It can be easily synthesized and is readily available, making it a cost-effective option for lab experiments. However, one limitation of 2-Piperidin-1-ylethyl 4-methoxybenzoate is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-Piperidin-1-ylethyl 4-methoxybenzoate.

Future Directions

There are several future directions for research on 2-Piperidin-1-ylethyl 4-methoxybenzoate. One area of interest is the development of 2-Piperidin-1-ylethyl 4-methoxybenzoate-based drugs for the treatment of various diseases, including epilepsy, pain, and cancer. Another potential application is the use of 2-Piperidin-1-ylethyl 4-methoxybenzoate as a tool for studying the role of ion channels in neuronal function. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-Piperidin-1-ylethyl 4-methoxybenzoate and its potential side effects.

Synthesis Methods

The synthesis of 2-Piperidin-1-ylethyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with 2-(chloromethyl)piperidine hydrochloride in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction produces 2-Piperidin-1-ylethyl 4-methoxybenzoate as a white crystalline solid, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

2-Piperidin-1-ylethyl 4-methoxybenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been reported to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 2-Piperidin-1-ylethyl 4-methoxybenzoate has also been shown to inhibit the growth of cancer cells and has potential as an anticancer agent.

properties

CAS RN

62557-46-4

Product Name

2-Piperidin-1-ylethyl 4-methoxybenzoate

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-piperidin-1-ylethyl 4-methoxybenzoate

InChI

InChI=1S/C15H21NO3/c1-18-14-7-5-13(6-8-14)15(17)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3

InChI Key

WFEWGRLNNWMDMR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCCN2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCN2CCCCC2

Origin of Product

United States

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